- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer, ACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252

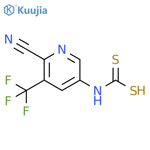

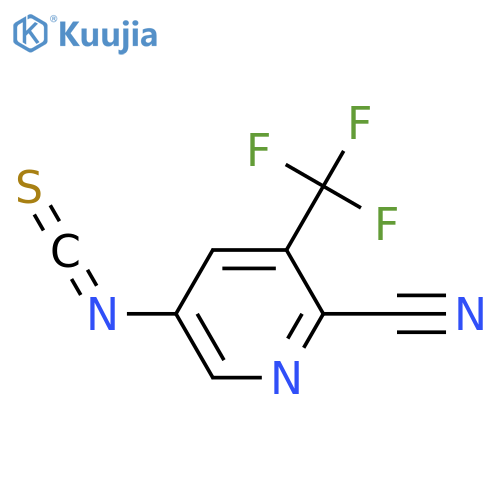

Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

951753-87-0 structure

Produktname:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

CAS-Nr.:951753-87-0

MF:C8H2F3N3S

MW:229.181789875031

MDL:MFCD18382742

CID:2449979

PubChem ID:25019980

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile

- 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine

- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)

- 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine

- MFCD18382742

- (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)

- AT17809

- 951753-87-0

- 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile

- AS-84072

- SCHEMBL908840

- SY129080

- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile

- DB-203271

- AC-31087

- 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

- 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile

-

- MDL: MFCD18382742

- Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H

- InChI-Schlüssel: NQNLQGJLAVDALO-UHFFFAOYSA-N

- Lächelt: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1

Berechnete Eigenschaften

- Genaue Masse: 228.99215274g/mol

- Monoisotopenmasse: 228.99215274g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 1

- Komplexität: 326

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.2

- Topologische Polaroberfläche: 81.1Ų

Experimentelle Eigenschaften

- Dichte: 1.41±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Fast unlöslich (0,053 g/l) (25°C),

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD452-1g |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |

951753-87-0 | 98% | 1g |

197.0CNY | 2021-07-10 | |

| TRC | I117520-2.5g |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |

951753-87-0 | 2.5g |

$ 635.00 | 2022-06-02 | ||

| Chemenu | CM327941-100g |

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | 95%+ | 100g |

$612 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1194128-25g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | 95% | 25g |

$265 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-1g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | ≥95% | 1g |

¥129.00 | 2024-07-09 | |

| Aaron | AR01DEET-5g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 95% | 5g |

$68.00 | 2025-02-12 | |

| Aaron | AR01DEET-1g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 95% | 1g |

$19.00 | 2025-02-12 | |

| A2B Chem LLC | AX03721-5g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 98% | 5g |

$55.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1111520-25g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 97% | 25g |

$360 | 2025-02-22 | |

| abcr | AB583034-10g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile; . |

951753-87-0 | 10g |

€252.00 | 2024-04-15 |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Chloroform , Water ; 12 h, rt

Referenz

- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Water ; 4 h, rt

Referenz

- Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer, Bioorganic & Medicinal Chemistry, 2021, 31,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; rt; 20 min, rt

Referenz

- Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Water ; 3 h, rt

Referenz

- Androgen receptor-regulator hydantoin derivatives and its application, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Dichloromethane , Water ; 16 h, rt

Referenz

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 h, 5 - 10 °C

Referenz

- Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Toluene ; 12 h, 110 °C

Referenz

- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 10 °C → 30 °C; 30 °C → 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

Referenz

- Process for preparing apalutamide, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Dichloromethane , Water ; rt; 16 h, rt

Referenz

- Processes for the preparation of Apalutamide and intermediates thereof, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Methanol ; rt; 5 h, 25 °C

Referenz

- Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt

Referenz

- Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC), Journal of Medicinal Chemistry, 2021, 64(2), 909-924

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Water ; rt; 4 h, rt

Referenz

- Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Acetone ; rt; 1 - 3 h, rt

Referenz

- Preparation method of apalutamide and its intermediates, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Solvents: Water ; 2 h, 25 °C

Referenz

- Synthesis of thiohydantoins, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Solvents: Water ; 2 h, rt

Referenz

- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Solvents: Acetone ; rt; 1 - 3 h, rt

Referenz

- Preparation of thiodiazaspiro compound and its intermediates, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Sodium bisulfate Solvents: Xylene ; 6 h, reflux

Referenz

- Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Sulfur Solvents: Chloroform ; rt → 60 °C

Referenz

- Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile, China, , ,

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials

- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Triethylenediamine

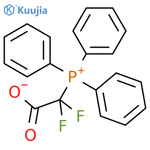

- 2,2-difluoro-2-triphenylphosphaniumylacetate

- 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea

- N-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]carbamodithioic acid

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Verwandte Literatur

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile) Verwandte Produkte

- 2228750-96-5(2-4-(methoxycarbonyl)-3-methylphenylacetic acid)

- 2228857-27-8(1-amino-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-ol)

- 2385142-60-7(3,\u200b7-\u200bBis(1,\u200b1-\u200bdimethylethoxy)\u200bcarbonyl\u200baminoheptanoic Acid)

- 1226799-20-7(2-ethyl-2H,3H-thieno3,4-b1,4dioxine)

- 1105203-43-7(2-{3-[2-(3,4-dimethoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide)

- 2228195-18-2(1-ethenyl-4-(oxiran-2-yl)-1H-pyrazole)

- 1806952-20-4(2-(Difluoromethyl)-6-iodo-5-methylpyridine-3-carboxaldehyde)

- 1361736-25-5(Dimethyl-[4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-3-trifluoromethyl-phenyl]-amine)

- 2228348-56-7(3-(4-cyclopropylphenyl)-3,3-difluoropropan-1-ol)

- 72682-71-4(suc-ala-ala-pro-nva-pna)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

Reinheit:99%

Menge:25g

Preis ($):263.0